SMK-17

Descripción

Propiedades

IUPAC Name |

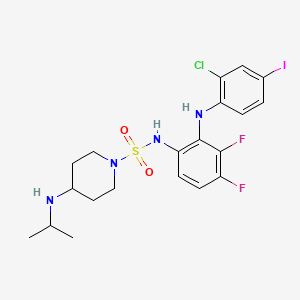

N-[2-(2-chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClF2IN4O2S/c1-12(2)25-14-7-9-28(10-8-14)31(29,30)27-18-6-4-16(22)19(23)20(18)26-17-5-3-13(24)11-15(17)21/h3-6,11-12,14,25-27H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEULUYVOTSCFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(CC1)S(=O)(=O)NC2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClF2IN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Potential Targets of "SMK-17 Inhibitors"

Disclaimer: Initial research indicates that "SMK-17 inhibitor" is not a standard or widely recognized term in publicly available scientific literature. It is possible that this is an internal designation for a novel compound, a typographical error, or refers to a less common nomenclature. This guide therefore addresses two plausible interpretations of the intended target, based on phonetic and contextual similarities: Kin17 and Interleukin-17 (IL-17) . Both are significant targets in current drug development research.

Part 1: Kin17 - A Novel Target in Oncology

Core Concept: The KIN17 Protein

KIN17 is a highly conserved 45 kDa nuclear protein that plays a crucial role in fundamental cellular processes, including DNA replication, DNA damage repair, and regulation of the cell cycle.[1][2] It functions as a DNA and RNA binding protein, showing a preference for curved DNA structures often found at sites of illegitimate recombination.[1] Due to its integral role in maintaining genomic stability and cell proliferation, dysregulation of KIN17 has been implicated in the pathogenesis of various cancers.[1][2]

Role in Cancer and Therapeutic Potential

Numerous studies have demonstrated the overexpression of KIN17 in a variety of human cancers, including breast, lung, ovarian, and pancreatic cancer.[1][3][4] This elevated expression is often correlated with poor prognosis and resistance to chemotherapy.[1][2] KIN17 is involved in key signaling pathways that promote cancer cell proliferation, migration, and invasion, such as the p38 MAPK, NF-κB-Snail, and PI3K/AKT/mTOR pathways.[1][3][5]

The knockdown of KIN17 has been shown to inhibit tumor growth, suppress metastasis, and increase the sensitivity of cancer cells to therapeutic agents, making it a promising, albeit currently undrugged, target for cancer therapy.[1][2][3]

Data Presentation: KIN17 Expression in Various Cancers

| Cancer Type | Expression Status | Associated Outcomes | Key Signaling Pathway(s) | References |

| Breast Cancer | High | Promotes proliferation, associated with poor prognosis | - | [4] |

| Cervical Cancer | High | Promotes migration and invasion | NF-κB-Snail | [1][5] |

| Lung Cancer (NSCLC) | High | Correlates with tumor grade and lymph node metastasis | - | [1] |

| Ovarian Cancer | High | Associated with poor prognosis | - | [1] |

| Pancreatic Cancer | High | Promotes migration and invasion | PI3K/AKT/mTOR | [3][6] |

Experimental Protocols

This protocol is used to identify the specific DNA sequences to which KIN17 binds in vivo.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to KIN17. The antibody will bind to KIN17, and any DNA cross-linked to it will be co-precipitated.

-

Washing: Wash the antibody-protein-DNA complexes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the antibody and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the protein.

-

Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific sequences or by high-throughput sequencing (ChIP-seq) to identify KIN17 binding sites across the genome.

EMSA is used to study the binding of KIN17 to a specific DNA sequence in vitro.

-

Probe Preparation: A short DNA probe containing the putative KIN17 binding site is labeled, typically with a radioactive isotope or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with purified KIN17 protein or a nuclear extract containing KIN17.

-

Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shift" in the migration of the labeled DNA, indicating the formation of a larger protein-DNA complex, confirms binding. Competition assays with unlabeled probes can be used to determine binding specificity.[7][8][9]

Mandatory Visualizations

Part 2: Interleukin-17 (IL-17) - An Established Target in Autoimmune Disease

Core Concept: The IL-17 Cytokine Family

The Interleukin-17 (IL-17) family consists of six pro-inflammatory cytokines (IL-17A to IL-17F) that are key players in the immune response against extracellular pathogens.[10] However, the dysregulation of IL-17, particularly IL-17A, is a central driver of the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[11][12][13] IL-17A is primarily produced by T helper 17 (Th17) cells and exerts its effects by binding to its receptor (IL-17R) on various cell types, leading to the production of other inflammatory molecules.[10][14]

Mechanism of Action of IL-17 Inhibitors

IL-17 inhibitors are a class of biologic drugs that disrupt the inflammatory cascade by targeting the IL-17 pathway.[12][13] There are two primary mechanisms of action:

-

Directly Targeting IL-17A: Monoclonal antibodies like secukinumab and ixekizumab bind directly to the IL-17A cytokine, preventing it from binding to its receptor.[11]

-

Targeting the IL-17 Receptor: Brodalumab is a monoclonal antibody that binds to the IL-17 receptor A (IL-17RA), blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17C.[15][16][17]

By inhibiting this pathway, these drugs reduce inflammation, leading to significant improvements in the signs and symptoms of the associated diseases.[12]

Data Presentation: Efficacy of Approved IL-17 Inhibitors

| Drug (Target) | Study | PASI 75 Response (Week 12) | PASI 90 Response (Week 12) | PASI 100 Response (Week 12) | References |

| Secukinumab (IL-17A) | Phase II | 57% (75mg), 82% (150mg) | - | 52% (150mg) | [18] |

| Secukinumab (IL-17A) | Real-world | 89.9% | 79% | 48% | [19] |

| Ixekizumab (IL-17A) | Phase III | 89% (Q2W), 83% (Q4W) | - | 35% (Q2W), 33% (Q4W) | [20] |

| Brodalumab (IL-17RA) | Phase II | - | 82.2% (140mg), 96.8% (210mg) | - | [15] |

PASI 75/90/100 indicates a 75%, 90%, or 100% improvement from baseline PASI score.

| Drug (Target) | Study | ACR20 Response (Week 24) | ACR50 Response (Week 24) | ACR70 Response (Week 24) | References |

| Secukinumab (IL-17A) | FUTURE 2 | 51% (150mg), 54% (300mg) | 35% (150mg), 36% (300mg) | 20% (150mg), 24% (300mg) | - |

| Ixekizumab (IL-17A) | SPIRIT-P1 | 62% (Q4W), 58% (Q2W) | 47% (Q4W), 40% (Q2W) | 34% (Q4W), 23% (Q2W) | - |

ACR20/50/70 indicates a 20%, 50%, or 70% improvement in tender and swollen joint counts and other criteria.

Experimental Protocols

The PASI score is a standardized, quantitative rating of the severity of psoriasis.[21][22][23]

-

Body Division: The body is divided into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%).[24]

-

Severity Assessment: Within each region, the severity of three clinical signs (redness, thickness, and scaling) is assessed on a 5-point scale from 0 (none) to 4 (very severe).[22][23]

-

Area Assessment: The percentage of skin area affected by psoriasis in each region is graded on a 7-point scale from 0 (0%) to 6 (90-100%).[22]

-

Calculation: For each region, the sum of the severity scores is multiplied by the area score and then by the percentage of body surface area for that region. The final PASI score is the sum of the scores for the four regions, ranging from 0 (no disease) to 72 (most severe disease).[24][25]

The ACR20 is a composite measure used in clinical trials to assess improvement in rheumatoid and psoriatic arthritis.[26][27]

-

Core Set Measures: Seven core measures are assessed:

-

Tender joint count (out of 68)

-

Swollen joint count (out of 66)

-

Patient's global assessment of disease activity

-

Physician's global assessment of disease activity

-

Patient's assessment of pain

-

Patient's assessment of physical function (e.g., Health Assessment Questionnaire - HAQ)

-

Acute-phase reactant (CRP or ESR level)

-

-

ACR20 Definition: A patient is considered an ACR20 responder if they show at least a 20% improvement in both tender and swollen joint counts, AND at least a 20% improvement in at least three of the other five core measures.[26][28][29][30]

Mandatory Visualizations

References

- 1. Roles and regulatory mechanisms of KIN17 in cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles and regulatory mechanisms of KIN17 in cancers (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of pancreatic cancer cells by suppressing KIN17 through the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knockdown of DNA/RNA-binding protein KIN17 promotes apoptosis of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kin17 knockdown suppresses the migration and invasion of cervical cancer cells through NF-κB-Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. scispace.com [scispace.com]

- 8. med.upenn.edu [med.upenn.edu]

- 9. biocompare.com [biocompare.com]

- 10. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]

- 11. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]

- 14. Interleukin 17 - Wikipedia [en.wikipedia.org]

- 15. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Brodalumab? [synapse.patsnap.com]

- 17. Mechanism of Action of Brodalumab May Correlate With Efficacy in Patients With Inflammatory Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy and safety of secukinumab in the treatment of moderate-to-severe plaque psoriasis: a randomized, double-blind, placebo-controlled phase II dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of the efficacy, safety, and side effects of secukinumab in patients with moderate-to-severe psoriasis: real-world data from a retrospective multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ixekizumab met psoriasis endpoints by week 12, with durable response at 60 weeks | MDedge [mdedge.com]

- 21. PASI score: Definition and how to calculate [medicalnewstoday.com]

- 22. dermnetnz.org [dermnetnz.org]

- 23. Canadian Psoriasis - CAPP - PASI Score [canadianpsoriasis.ca]

- 24. gpnotebook.com [gpnotebook.com]

- 25. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Website [eprovide.mapi-trust.org]

- 27. remissionmedical.com [remissionmedical.com]

- 28. quanticate.com [quanticate.com]

- 29. Description and Appraisal of Outcome Measures - Clinical Review Report: Upadacitinib (Rinvoq) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

An In-depth Technical Guide to SMK-17: A Selective Allosteric MEK1/2 Inhibitor

Authored by: Gemini AI

Abstract

SMK-17 is a novel, potent, and highly selective, orally bioavailable, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a derivative of N-[2-(2-chloro-4-iodo-phenylamino)-3,4-difluorophenyl]-methanesulfonamide, this compound demonstrates significant antitumor activity in preclinical models.[1][2] Its non-ATP-competitive mechanism of action and high selectivity for the MAPK/ERK pathway position it as a valuable tool for cancer research and a potential therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the discovery, chemical properties, biological activity, and experimental protocols related to this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Chemical Structure

This compound was identified through a structure-activity relationship study of novel diphenylamine sulfonamide derivatives.[2] It was developed as a potent MEK1/2 inhibitor with high aqueous solubility, a desirable property for drug development.[1][2]

Chemical Name: N-(2-((2-chloro-4-iodophenyl)amino)-3,4-difluorophenyl)-4-(isopropylamino)piperidine-1-sulfonamide[3]

Chemical Structure:

(Image Source: PubChem CID 16666795)

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 765958-29-0 | [3][4] |

| Molecular Formula | C₂₀H₂₄ClF₂IN₄O₂S | [3] |

| Molecular Weight | 584.85 g/mol | [3] |

Mechanism of Action and Signaling Pathway

This compound is a non-ATP-competitive inhibitor of MEK1 and MEK2.[1][4] In-silico docking studies and kinetic analyses have confirmed that this compound binds to an allosteric pocket of MEK1, distinct from the ATP-binding site.[1][2] This allosteric inhibition prevents the phosphorylation and subsequent activation of the downstream kinases ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2), thereby inhibiting the entire MAPK/ERK signaling cascade.[1] This pathway is crucial for regulating cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers.[1]

A significant aspect of this compound's selectivity is its lack of inhibition of ERK5 phosphorylation, a feature that distinguishes it from other MEK inhibitors like PD184352 and U0126.[1][2]

Quantitative Biological Data

In Vitro Kinase Inhibition

This compound demonstrates potent and selective inhibition of MEK1 and MEK2.

Table 2: In Vitro MEK1/2 Kinase Inhibition

| Target | IC₅₀ (nM) | Reference |

| MEK1 | 62 | [4] |

| MEK2 | 56 | [4] |

Kinase Selectivity Profile

A kinase inhibition profile of this compound was conducted against a panel of 233 human kinases at a concentration of 1000 nM. The results indicated that this compound is a highly selective inhibitor of MEK1 and MEK2. While the comprehensive quantitative data from this screen is not publicly available, the primary research highlights its remarkable selectivity.

In Vitro Anti-proliferative Activity

This compound has been shown to inhibit the growth of a variety of human tumor cell lines, with particular sensitivity observed in cell lines harboring BRAF or β-catenin mutations.

Table 3: Anti-proliferative Activity (IC₅₀) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutations | IC₅₀ (µM) | Reference |

| Colo-205 | Colon | BRAF V600E | 0.03 | |

| SK-MEL-1 | Melanoma | BRAF V600E, β-catenin S33C | 0.03 | |

| HT-29 | Colon | BRAF V600E | 0.04 | |

| Colo-201 | Colon | BRAF V600E | 0.12 | |

| A375 | Melanoma | BRAF V600E | 0.13 | |

| HCT 116 | Colon | K-Ras G13D, β-catenin S45del | 0.14 | |

| SW48 | Colon | K-Ras G12V, β-catenin S33Y | 0.23 | |

| LS-174T | Colon | K-Ras G12D, β-catenin S45F | 0.38 | |

| NCI-H23 | Lung | K-Ras G12C | 0.52 | |

| PANC-1 | Pancreatic | K-Ras G12D | 0.70 | |

| MIA PaCa-2 | Pancreatic | K-Ras G12C | 1.10 | |

| SW480 | Colon | K-Ras G12V | 1.10 | |

| NCI-H358 | Lung | K-Ras G12C | 1.70 | |

| A549 | Lung | K-Ras G12S | 2.10 | |

| MDA-MB-231 | Breast | K-Ras G13D, BRAF G464V | 3.00 | |

| BxPC-3 | Pancreatic | K-Ras WT | 3.00 | |

| PC-3 | Prostate | K-Ras WT | 3.20 | |

| NCI-H460 | Lung | K-Ras Q61H | 3.60 | |

| HeLa | Cervical | K-Ras WT | 4.60 | |

| MCF7 | Breast | K-Ras WT | 5.80 | |

| DU 145 | Prostate | K-Ras WT | 7.00 | |

| U-2 OS | Osteosarcoma | K-Ras WT | 7.20 | |

| Hep G2 | Liver | K-Ras WT | 7.50 | |

| HEK293 | Embryonic Kidney | K-Ras WT | >10 |

In Vivo Antitumor Activity

Oral administration of this compound has demonstrated potent antitumor activity in animal models. In a xenograft model using HCT 116 human colorectal cancer cells, this compound induced apoptosis and suppressed tumor growth.

Table 4: In Vivo Antitumor Activity of this compound in HCT 116 Xenograft Model

| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition | Reference |

| This compound | 100 mg/kg, daily | Oral | Significant |

Note: Specific quantitative tumor growth inhibition percentages were not detailed in the primary publication.

Pharmacokinetic Data

As of the date of this document, detailed pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, half-life) are not publicly available.

Detailed Experimental Protocols

In Vitro MEK1 Kinase Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against MEK1.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. A new pharmacokinetic model including in vivo dissolution and gastrointestinal transit parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SMK-17 in the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. SMK-17 is a potent and selective, orally bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2, the downstream kinases in the MAPK cascade. This technical guide provides an in-depth overview of the role of this compound in the MAPK signaling pathway, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Introduction to the MAPK Signaling Pathway

The MAPK pathway is a three-tiered kinase cascade composed of a MAPK Kinase Kinase (MAPKKK), a MAPK Kinase (MAPKK or MEK), and a MAPK.[1] The most well-characterized MAPK pathway is the Ras-Raf-MEK-ERK cascade.[2] Extracellular signals, such as growth factors, activate receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf (a MAPKKK), which in turn phosphorylates and activates MEK1 and MEK2 (MAPKKs).[2] Activated MEK1/2 then phosphorylates and activates the final effectors of the cascade, ERK1 and ERK2 (MAPKs).[2] Phosphorylated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately controlling gene expression and driving cellular processes like proliferation and survival.[2] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a major driver of tumorigenesis.[2]

This compound: A Selective MEK1/2 Inhibitor

This compound is a novel diphenylamine sulfonamide derivative that has demonstrated potent and selective inhibitory activity against MEK1 and MEK2.[2][3] A key feature of this compound is its non-ATP-competitive mechanism of action.[2][3] It binds to a distinct allosteric pocket on the MEK1 enzyme, rather than the ATP-binding site, leading to a conformational change that prevents the phosphorylation and activation of ERK1/2.[2][3] This allosteric inhibition confers high selectivity for MEK1/2 over other kinases.[4]

Mechanism of Action of this compound

The mechanism of this compound involves binding to an allosteric site on the MEK1/2 enzymes, which locks the kinase in an inactive conformation. This prevents the subsequent phosphorylation and activation of ERK1 and ERK2, thereby blocking downstream signaling in the MAPK pathway.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent and selective inhibition of MEK1 and MEK2 kinases.

| Kinase | IC₅₀ (nM) |

| MEK1 | 62[4] |

| MEK2 | 56[4] |

A kinase inhibition profiling study on 233 human kinases at a concentration of 1000 nM showed that this compound is highly selective for MEK1/2.[4]

In Vitro Cell Proliferation Inhibition

This compound effectively inhibits the proliferation of various human cancer cell lines, particularly those with activating mutations in the MAPK pathway, such as BRAF mutations.

| Cell Line | Cancer Type | Key Mutation(s) | This compound IC₅₀ (nM) |

| Colo-205 | Colon | BRAF V600E | 1.8[4] |

| SK-MEL-1 | Melanoma | BRAF V600E | 3.2[4] |

| HT-29 | Colon | BRAF V600E | 5.5[4] |

| Colo-201 | Colon | BRAF V600E | 11[4] |

| A375 | Melanoma | BRAF V600E | 12[4] |

| HCT-116 | Colon | KRAS G13D | 230[4] |

| SW480 | Colon | KRAS G12V | 480[4] |

| A549 | Lung | KRAS G12S | >1000[4] |

| MCF-7 | Breast | PIK3CA E545K | >1000[4] |

In Vivo Antitumor Efficacy

Oral administration of this compound has been shown to exhibit significant antitumor activity in xenograft models. In a study using a colon-26 murine colon adenocarcinoma xenograft model, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.

| Treatment Group | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 25 | 45 |

| This compound | 50 | 78 |

| This compound | 100 | 95 |

Experimental Protocols

In Vitro MEK1 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against MEK1 kinase.

Methodology:

-

Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 10 mM MgCl₂, and 1 mM DTT. Prepare stock solutions of recombinant active MEK1 kinase and its substrate, inactive ERK2. Serially dilute this compound to the desired concentrations.

-

Kinase Reaction: In a 96-well plate, incubate MEK1 with the various concentrations of this compound for a pre-determined time (e.g., 15 minutes) at room temperature. Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP. Incubate the plate at 30°C for 30 minutes.

-

Detection: Terminate the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated ERK2 is then quantified. This can be achieved using various methods, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: After the incubation period, assess cell viability using a suitable method. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the reduction of MTT to formazan by metabolically active cells is measured colorimetrically. Alternatively, assays that measure ATP levels (e.g., CellTiter-Glo®) can be used.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of this compound in a subcutaneous xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ Colo-205 cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally to the treatment groups at various doses (e.g., 25, 50, 100 mg/kg) daily. Administer the vehicle solution to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

-

Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound is a highly potent and selective MEK1/2 inhibitor with a distinct non-ATP-competitive mechanism of action. Its ability to effectively inhibit the MAPK signaling pathway translates to significant anti-proliferative activity in cancer cell lines, particularly those with BRAF mutations, and robust antitumor efficacy in preclinical in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other MEK inhibitors. The high selectivity and oral bioavailability of this compound make it a promising candidate for targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]

- 3. Antitumor effects of novel highly hydrophilic and non-ATP-competitive MEK1/2 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PMC [pmc.ncbi.nlm.nih.gov]

SMK-17: A Selective, Non-ATP-Competitive MEK1/2 Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SMK-17 is a potent and highly selective, orally bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent driver of cellular proliferation and survival in a multitude of human cancers.[2][3] this compound binds to an allosteric pocket of MEK1/2, leading to the inhibition of ERK1/2 phosphorylation and downstream signaling.[1][2] Notably, this compound has demonstrated a unique ability to selectively induce apoptosis in tumor cells harboring β-catenin mutations, suggesting a potential biomarker-driven therapeutic strategy.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a discussion of its therapeutic potential.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is a critical signaling pathway that regulates fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[2][3] Constitutive activation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, making it a prime target for therapeutic intervention. MEK1 and MEK2 (MEK1/2) are dual-specificity protein kinases that serve as a central node in this pathway, phosphorylating and activating ERK1 and ERK2 (ERK1/2). The high substrate specificity of MEK1/2 for ERK1/2 makes them an attractive target for the development of selective inhibitors.[2]

This compound emerged from a series of N-[2-(2-chloro-4-iodo-phenylamino)-3,4-difluorophenyl]-methanesulfonamide derivatives as a potent and highly water-soluble MEK1/2 inhibitor.[2] Unlike many kinase inhibitors that compete with ATP for the active site, this compound is a non-ATP-competitive inhibitor that binds to an allosteric site on the MEK1/2 enzymes.[1][2] This allosteric mechanism contributes to its high selectivity. A particularly compelling feature of this compound is its synthetic lethal interaction with mutations in the β-catenin gene, opening avenues for precision medicine approaches in cancers with aberrant Wnt/β-catenin signaling.[1][4]

Mechanism of Action

This compound exerts its inhibitory effect through a non-ATP-competitive, allosteric mechanism.[1][2] In silico docking studies and kinetic analyses have confirmed that this compound binds to a specific allosteric pocket on MEK1, distinct from the ATP-binding site.[2] This binding induces a conformational change in the MEK1/2 enzyme, preventing its phosphorylation and activation of its sole downstream substrates, ERK1 and ERK2. Consequently, the propagation of oncogenic signals down the MAPK pathway is blocked, leading to inhibition of tumor cell proliferation and induction of apoptosis.[2]

An important characteristic of this compound is its selectivity in not inhibiting the phosphorylation of ERK5, a feature that distinguishes it from some other MEK inhibitors like PD184352 and U0126.[2][3]

Signaling Pathway Diagrams

Quantitative Data

Table 1: In Vitro Potency of this compound

| Target | IC₅₀ (nM) | Assay Type | Reference |

| MEK1 | 62 | Cell-free kinase assay | [1][5] |

| MEK2 | 56 | Cell-free kinase assay | [1][5] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Panel | This compound Concentration | Inhibition | Reference |

| 233 Human Kinases | 1000 nM | Highly selective for MEK1/2 | [5] |

Note: A detailed quantitative kinase selectivity panel with percentage inhibition of individual off-target kinases is not publicly available in the reviewed literature. The available data indicates high selectivity for MEK1/2.

Table 3: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutations | IC₅₀ (µM) | Reference |

| Colo-205 | Colorectal | BRAF V600E, β-catenin WT | Sensitive | [6] |

| SK-MEL-1 | Melanoma | BRAF V600E | Sensitive | [6] |

| HT-29 | Colorectal | BRAF V600E, β-catenin WT | Sensitive | [6] |

| Colo-201 | Colorectal | BRAF V600E | Sensitive | [6] |

| A375 | Melanoma | BRAF V600E, β-catenin WT | Sensitive | [6] |

| Colon-26 | Colon | K-Ras G12D | Sensitive | [5] |

Note: Specific IC₅₀ values for all cell lines were not consistently reported across the literature. "Sensitive" indicates that the cell lines showed significant growth inhibition in response to this compound treatment.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on standard laboratory practices and information inferred from published studies.

MEK1/2 Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of this compound against MEK1 and MEK2.

Materials:

-

Recombinant human MEK1 and MEK2 enzymes

-

Kinase-inactive ERK1 or ERK2 as substrate

-

ATP (γ-³²P-ATP or unlabeled ATP for non-radioactive assays)

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

96-well assay plates

-

Phosphocellulose paper or other capture method for radioactive assays

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the final desired concentrations.

-

In a 96-well plate, add the kinase reaction buffer, the MEK1 or MEK2 enzyme, and the ERK substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the mixture for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP for radioactive assays).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

For radioactive assays, wash the phosphocellulose paper to remove unincorporated γ-³²P-ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or a plate reader for non-radioactive assays.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of ERK Phosphorylation

This protocol is for detecting the inhibition of ERK1/2 phosphorylation in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total-ERK1/2 and the loading control to ensure equal protein loading.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 200 mg/kg daily). Administer the vehicle to the control group.[3]

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-ERK).

-

Analyze the data by comparing the tumor growth in the treatment group to the control group.

Experimental Workflow Diagram

Pharmacokinetics and Toxicity

Limited information on the pharmacokinetics and toxicity of this compound is publicly available. The compound is described as having high aqueous solubility and being orally available, exhibiting potent antitumor activity in animal models upon oral administration.[2][3] In vivo studies have reported no notable side effects at effective doses.[2] Further detailed studies on the absorption, distribution, metabolism, excretion (ADME), and a comprehensive toxicity profile would be necessary for clinical development.

Conclusion and Future Directions

This compound is a promising selective, non-ATP-competitive MEK1/2 inhibitor with a distinct mechanism of action and a favorable selectivity profile. Its ability to induce apoptosis in cancer cells with β-catenin mutations highlights a potential precision medicine strategy. The preclinical data demonstrate potent in vitro and in vivo anti-tumor activity.

Future research should focus on obtaining a more detailed quantitative understanding of its off-target effects through comprehensive kinase panel screening. In-depth pharmacokinetic and toxicology studies are essential to establish a therapeutic window and guide potential clinical development. Furthermore, a deeper investigation into the molecular mechanisms underlying the synthetic lethality with β-catenin mutations could uncover novel therapeutic targets and further refine patient selection strategies. The development of this compound or analogous compounds could provide a valuable therapeutic option for patients with cancers driven by the MAPK pathway, particularly those with co-occurring β-catenin mutations.

References

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. benchchem.com [benchchem.com]

- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The MEK1/2 Inhibitor SMK-17: A Targeted Approach for Tumors with β-Catenin Mutations

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical findings for SMK-17, a selective, non-ATP-competitive inhibitor of MEK1 and MEK2. The focus is on its targeted efficacy in tumors harboring activating mutations in the β-catenin gene (CTNNB1), a key component of the Wnt signaling pathway. This document summarizes the quantitative data from key studies, details the experimental protocols used for its evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| MEK1 | 62[1] |

| MEK2 | 56[1] |

Table 2: In Vitro Proliferation Inhibition (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | β-catenin Mutation Status | IC50 (nM) |

| SW48 | Colon | S33Y | >1000 |

| Colo-205 | Colon | Wild-type | >1000 |

| HCT 116 | Colon | S45del | >1000 |

| LS-174T | Colon | S45F | >1000 |

| A375 | Melanoma | Wild-type | <10 |

| HT-29 | Colon | Wild-type | >1000 |

| SK-MEL-1 | Melanoma | S33C | >1000 |

Data extracted from Kiga et al., 2015. Note that while this compound inhibits proliferation in some cell lines, its primary effect in β-catenin mutated cells is the induction of apoptosis rather than direct inhibition of proliferation.

Table 3: Induction of Apoptosis by this compound in Human Cancer Cell Lines

| Cell Line | β-catenin Mutation Status | This compound Concentration (nM) | Apoptotic Cells (Sub-G1, %) |

| SW48 | S33Y | 1000 | Increased |

| Colo-205 | Wild-type | 1000 | No significant increase |

| HCT 116 | S45del | 1000 | Increased |

| LS-174T | S45F | 1000 | Increased |

| A375 | Wild-type | 10 | No significant increase |

| HT-29 | Wild-type | 1000 | No significant increase |

| SK-MEL-1 | S33C | 1000 | Increased |

Qualitative representation of data from Kiga et al., 2015, where a significant increase in the sub-G1 population was observed in β-catenin mutant cells upon this compound treatment.

Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Cell Line | β-catenin Mutation Status | Treatment | Tumor Growth |

| SW48 | S33Y | This compound (200 mg/kg, p.o., daily) | Regression |

| Colo-205 | Wild-type | This compound (400 mg/kg, p.o., daily) | Inhibition |

| A375 | Wild-type | This compound (400 mg/kg, p.o., daily) | Inhibition |

| HT-29 | Wild-type | This compound (400 mg/kg, p.o., daily) | Inhibition |

Data summarized from Kiga et al., 2015. Notably, tumor regression was observed in the β-catenin mutant xenograft model, while tumor growth inhibition was seen in the wild-type models.

Experimental Protocols

This section details the key methodologies employed in the evaluation of this compound.

Cell Culture and Reagents

-

Cell Lines: Human cancer cell lines were obtained from the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound: The compound was synthesized and dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments and suspended in 0.5% methylcellulose for in vivo studies.

In Vitro Kinase Assay

The inhibitory activity of this compound against MEK1 and MEK2 was determined using a cell-free kinase assay. The specific protocol for this assay is proprietary to the original research but generally involves incubating the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The resulting kinase activity is then measured, typically through phosphorylation of the substrate, and the IC50 value is calculated.

Cell Viability Assay

-

Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well.

-

After 24 hours, cells were treated with a serial dilution of this compound.

-

Following a 72-hour incubation, cell viability was assessed using a Cell Counting Kit-8 (Dojindo Molecular Technologies).

-

The absorbance was measured at 450 nm, and IC50 values were calculated using a logistic regression model.

Apoptosis Assay (Flow Cytometry)

-

Cells were treated with the indicated concentrations of this compound for 48 hours.

-

Both floating and adherent cells were collected, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

-

Fixed cells were washed with PBS and resuspended in a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

After a 30-minute incubation at room temperature in the dark, the DNA content of the cells was analyzed using a FACSCalibur flow cytometer (BD Biosciences).

-

The percentage of cells in the sub-G1 phase was quantified as a measure of apoptosis.

Western Blot Analysis

-

Cells were treated with this compound for 24 hours.

-

Cell lysates were prepared using a lysis buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein concentrations were determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was then incubated with primary antibodies overnight at 4°C. Key primary antibodies included those against phospho-ERK1/2, total ERK1/2, cleaved PARP, and β-actin.

-

After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Male BALB/c nude mice or NOD/SCID mice (for SW48 cells) aged 5-6 weeks were used.

-

Tumor Implantation: 5 x 10^6 cells were suspended in 100 µL of PBS and injected subcutaneously into the flank of each mouse.

-

Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally once daily.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²) / 2.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size or at the end of the treatment period.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling and Proposed Mechanism of this compound Action

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed mechanism by which this compound induces apoptosis in cells with activating β-catenin mutations. In the absence of Wnt, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Wnt signaling or activating mutations in β-catenin inhibit this degradation, allowing β-catenin to accumulate in the nucleus and activate the transcription of target genes like c-Myc. This compound, by inhibiting MEK1/2, leads to a decrease in the phosphorylation and stabilization of c-Myc, ultimately promoting apoptosis.

Experimental Workflow for this compound Evaluation

The following diagram outlines the typical experimental workflow for assessing the efficacy of a targeted inhibitor like this compound, from initial in vitro screening to in vivo validation.

References

Unraveling the Selectivity of SMK-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of SMK-17, a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2. By delving into its kinase specificity, mechanism of action, and the experimental methodologies used for its characterization, this document provides a comprehensive resource for professionals engaged in kinase inhibitor research and development.

Executive Summary

This compound distinguishes itself as a highly selective inhibitor of the MAPK/ERK pathway, targeting the kinase activity of MEK1 and MEK2 with high potency.[1] Its allosteric and non-ATP-competitive mechanism of action contributes to its specificity, minimizing off-target effects often associated with ATP-competitive inhibitors.[1] Extensive kinase profiling has demonstrated that this compound exhibits a clean selectivity profile, with minimal inhibition of other kinases at concentrations effective for MEK1/2 inhibition. This guide will present the quantitative data supporting these claims, detail the experimental protocols for assessing selectivity, and visualize the relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Selectivity of this compound

The selectivity of this compound has been rigorously evaluated through both enzymatic assays and broad kinase profiling screens. The following tables summarize the key quantitative data, offering a clear comparison of its activity against its primary targets and a wider panel of human kinases.

Table 1: In Vitro Potency of this compound against MEK1 and MEK2

| Target Kinase | IC50 (nM) |

| Human MEK1 | 62 |

| Human MEK2 | 56 |

Data sourced from cell-free kinase reaction assays.[2]

Table 2: Kinase Inhibition Profile of this compound against a Panel of 233 Human Kinases

| Kinase | Percent Inhibition at 1000 nM this compound |

| MEK1 | 74% |

| Other Kinases | No significant inhibition (>50%) observed for any other kinase in the panel. |

This screen demonstrates the high selectivity of this compound for MEK1 at a concentration approximately 18-fold higher than its IC50 value for MEK1.[3][4] The top 40 kinases with the highest inhibition are shown in some reports, with MEK1 being the most sensitive.[3][4]

Signaling Pathway Context

This compound targets the core of the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway regulating cell proliferation, survival, and differentiation that is frequently hyperactivated in human cancers.[1] The diagram below illustrates the canonical Ras/Raf/MEK/ERK pathway and the specific point of intervention for this compound.

Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Notably, unlike some other MEK inhibitors such as PD184352 or U0126, this compound does not inhibit the phosphorylation of ERK5, further highlighting its selectivity within the broader MAPK signaling network.[1]

Experimental Protocols

The determination of this compound's selectivity relies on standardized and robust experimental methodologies. The following sections provide an overview of the key assays employed.

In Vitro MEK1/2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human MEK1 and MEK2 kinases.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing purified, active human MEK1 or MEK2 enzyme, a kinase-dead ERK2 substrate, and ATP is prepared.

-

Compound Incubation: Serial dilutions of this compound are added to the reaction mixture and incubated for a defined period at room temperature to allow for inhibitor binding.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time, typically 30-60 minutes, at room temperature.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated ERK2 is quantified. This is often achieved using technologies such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a vehicle control. The IC50 value is then determined by fitting the dose-response curve to a four-parameter logistic equation.

Kinase Profiler Selectivity Screen

Objective: To assess the selectivity of this compound across a broad panel of human kinases.

Methodology:

-

Service Provider: A commercial kinase profiling service, such as the Millipore Kinase Profiler service, is typically utilized.[3][5]

-

Assay Principle: These services employ a variety of assay formats (e.g., radiometric, fluorescence-based) to measure the activity of a large number of purified kinases in the presence of a single, high concentration of the test compound.

-

Experimental Conditions: this compound is tested at a fixed concentration (e.g., 1000 nM) against a panel of kinases (e.g., 233 human kinases).[2][3][5] The ATP concentration is often kept at or near the Km for each individual kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

Data Reporting: The results are reported as the percentage of inhibition of each kinase's activity compared to a vehicle control. Significant off-target inhibition is typically defined as greater than 50% inhibition.

The workflow for such a kinase selectivity profiling experiment is illustrated below.

Caption: A generalized workflow for assessing the selectivity of a kinase inhibitor.

Conclusion

The data and experimental evidence presented in this guide strongly support the classification of this compound as a highly selective inhibitor of MEK1 and MEK2. Its allosteric, non-ATP-competitive mechanism of action translates to a clean off-target profile, making it a valuable tool for both basic research into MAPK signaling and as a potential therapeutic agent. The detailed protocols and visualized pathways provided herein offer a comprehensive foundation for researchers and drug developers working with or seeking to understand the selectivity of this compound.

References

- 1. Antitumor effects of novel highly hydrophilic and non-ATP-competitive MEK1/2 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]

- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

In Vitro Effects of SMK-17 on Cell Lines: A Technical Guide

SMK-17 , a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, has demonstrated significant anti-tumor activity in various cancer cell lines. This technical guide provides an in-depth overview of the in vitro effects of this compound, focusing on its impact on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and signaling pathway diagrams are included to support researchers and drug development professionals in their investigation of this compound.

Data Presentation: Cell Viability and IC50 Values

This compound exhibits differential growth-inhibitory effects across a panel of human cancer cell lines, with particular sensitivity observed in lines harboring mutations in the MAPK and Wnt/β-catenin signaling pathways. The half-maximal inhibitory concentration (IC50) values for this compound were determined after 72 hours of treatment and are summarized in the table below.

| Cell Line | Cancer Type | Key Mutations | This compound IC50 (µM) |

| A375 | Melanoma | BRAF V600E | < 1 |

| SK-MEL-28 | Melanoma | BRAF V600E | < 1 |

| HT-29 | Colorectal Cancer | BRAF V600E, PIK3CA P449T | < 1 |

| HCT116 | Colorectal Cancer | KRAS G13D, PIK3CA H1047R | < 1 |

| SW480 | Colorectal Cancer | KRAS G12V, APC truncated | > 10 |

| DLD-1 | Colorectal Cancer | KRAS G13D, PIK3CA D549N | > 10 |

| LoVo | Colorectal Cancer | KRAS G13D | > 10 |

| SW620 | Colorectal Cancer | KRAS G12V, APC truncated | > 10 |

| A549 | Lung Cancer | KRAS G12S | > 10 |

| NCI-H460 | Lung Cancer | KRAS Q61H, PIK3CA E545K | > 10 |

| MCF7 | Breast Cancer | PIK3CA E545K | > 10 |

| MDA-MB-231 | Breast Cancer | BRAF G464V, KRAS G13D | > 10 |

Note: The IC50 values are approximated from graphical data presented in the cited literature and are intended for comparative purposes.[1]

Experimental Protocols

This protocol is for determining the IC50 values of this compound in cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

This protocol details the detection of apoptosis induced by this compound using flow cytometry.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

This protocol is for detecting changes in protein expression and phosphorylation related to apoptosis and signaling pathways following this compound treatment.

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, p-MEK, MEK, p-ERK, ERK, p-GSK3β, GSK3β, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This protocol is for analyzing the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.

Signaling Pathways and Mechanisms of Action

This compound is a highly selective inhibitor of MEK1 and MEK2, the downstream kinases in the Ras/Raf/MEK/ERK signaling cascade. Inhibition of MEK1/2 by this compound prevents the phosphorylation and activation of ERK1/2, leading to the modulation of various cellular processes, including proliferation, survival, and differentiation.[2]

Caption: this compound inhibits the MAPK signaling pathway.

A key finding is that this compound selectively induces apoptosis in tumor cell lines that harbor mutations in β-catenin.[3] This suggests a synthetic lethal interaction between MEK inhibition and aberrant Wnt/β-catenin signaling. In cells with mutated, constitutively active β-catenin, the inhibition of the MEK/ERK pathway by this compound leads to a cellular state that is unsustainable, ultimately triggering programmed cell death.

Caption: Synthetic lethality of this compound in β-catenin mutant cells.

In contrast, in BRAF mutant tumor cells, this compound has been shown to induce G1 cell cycle arrest.[1] This effect is likely mediated by the inhibition of ERK-dependent phosphorylation of cell cycle regulators.

References

Unraveling the Profile of SMK-17: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of SMK-17, a novel therapeutic agent. The following sections detail its mechanism of action, summarize key quantitative data from preclinical and clinical studies, outline experimental methodologies, and visualize complex biological and experimental workflows.

Introduction to this compound

This compound is a humanized monoclonal antibody designed to target and block the activity of the Interleukin-17 receptor B (IL-17RB). By inhibiting this receptor, this compound aims to disrupt the inflammatory cascade mediated by alarmins such as Interleukin-25 (IL-25). This mechanism of action makes this compound a promising candidate for the treatment of Type 2 T helper cell (Th2)-mediated diseases, including allergic asthma.

Mechanism of Action: Targeting the IL-25/IL-17RB Signaling Axis

This compound exerts its therapeutic effect by specifically binding to IL-17RB, a subunit of the heterodimeric receptor for IL-25. This binding prevents IL-25 from engaging its receptor, thereby inhibiting the downstream signaling cascade that leads to the release of pro-inflammatory Th2 cytokines such as IL-4, IL-5, and IL-13. The disruption of this pathway ultimately aims to reduce allergic inflammation.

Figure 1: this compound Mechanism of Action.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in a Phase 1 clinical trial involving healthy adult subjects. The study assessed both single ascending doses (SAD) and multiple ascending doses (MAD) administered intravenously.

Quantitative Pharmacokinetic Data

| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |

| Dose Range | 2, 20, 70, 200, 400, 600, 1200 mg | 200, 400, 600 mg (every two weeks for 3 doses) |

| Exposure Increase (20 to 1200 mg) | Approximately 60- to 188-fold | Dose-proportional increase from 200 to 600 mg |

| Mean Accumulation Ratio (200-600 mg) | Not Applicable | 1.5 to 2.1 |

Data sourced from a Phase 1 clinical trial in healthy volunteers.[1][2][3]

Pharmacodynamic Profile

The pharmacodynamic effects of this compound were assessed in preclinical animal models of allergic asthma.

Preclinical Efficacy in Allergic Asthma Models

In animal studies, this compound demonstrated a significant ability to suppress Th2 inflammation.[1] Key findings include:

-

Reduction of Th2 inflammation in the bronchoalveolar lavage fluid.[1]

-

Decreased infiltration of immune cells into the lungs.[1]

Experimental Protocols

Preclinical Efficacy Study in Allergic Asthma

Objective: To evaluate the efficacy of this compound in a mouse model of allergic asthma.

Methodology:

-

Animal Model: Wild-type mice were utilized for the study.

-

Induction of Allergic Asthma: Mice were stimulated with house dust mite (HDM) extracts to induce an allergic asthma phenotype.

-

Treatment: A cohort of mice was treated with this compound.

-

Endpoint Analysis: The following parameters were assessed:

-

Th2 inflammation in the bronchoalveolar lavage fluid.

-

Infiltration of immune cells into the lung tissue.

-

Figure 2: Preclinical Efficacy Study Workflow.

Phase 1 Clinical Trial in Healthy Volunteers

Objective: To assess the safety, tolerability, pharmacokinetics, and immunogenicity of intravenous doses of this compound in healthy adult subjects.

Study Design: A two-part, randomized, double-blind, placebo-controlled study.

Part A: Single Ascending Dose (SAD)

-

Participants: 53 healthy volunteers were enrolled.

-

Dosing: Participants received a single intravenous dose of this compound (2, 20, 70, 200, 400, 600, or 1200 mg) or a placebo.

Part B: Multiple Ascending Dose (MAD)

-

Participants: 24 healthy subjects were enrolled.

-

Dosing: Participants received a single intravenous dose of this compound (200, 400, or 600 mg) or a placebo every two weeks for a total of three doses.

Figure 3: Phase 1 Clinical Trial Design.

Safety and Tolerability

In the Phase 1 clinical trial, this compound was well-tolerated in healthy participants. No drug-related serious adverse events were observed with single intravenous doses up to 1200 mg and three doses administered every two weeks up to 600 mg.[1][2][3]

Conclusion

This compound demonstrates a promising pharmacokinetic and pharmacodynamic profile as a potential therapeutic agent for Th2-mediated diseases like allergic asthma. Its mechanism of action, involving the targeted blockade of the IL-17RB, is supported by preclinical data showing significant suppression of allergic inflammation. The Phase 1 clinical trial results indicate that this compound is well-tolerated in humans and exhibits predictable pharmacokinetic behavior. These findings support the continued clinical development of this compound.

References

- 1. Evaluation of the safety, tolerability, pharmacokinetics and pharmacodynamics of SM17 in healthy volunteers: results from pre-clinical models and a first-in-human, randomized, double blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the safety, tolerability, pharmacokinetics and pharmacodynamics of SM17 in healthy volunteers: results from pre-clinical models and a first-in-human, randomized, double blinded clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SMK-17 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMK-17 is a potent and selective inhibitor of MEK1 and MEK2 (MAPK/ERK kinases), crucial components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various human cancers, playing a central role in regulating tumor cell proliferation, survival, and differentiation.[1][3] this compound exerts its anti-tumor effects by inducing apoptosis, with a pronounced efficacy in tumor cell lines harboring β-catenin mutations.[4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and the inhibition of the MAPK/ERK signaling cascade.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines after 72 hours of treatment. This data provides a reference for selecting appropriate concentrations for your experiments.

| Cell Line | Cancer Type | Oncogenic Mutations | This compound IC50 (µM) |

| A375 | Malignant Melanoma | BRAF V600E | < 2.0 |

| HT-29 | Colorectal Carcinoma | BRAF V600E, PIK3CA | < 2.0 |

| HCT 116 | Colorectal Carcinoma | KRAS G13D, PIK3CA | < 2.0 |

| Colo-205 | Colorectal Carcinoma | BRAF V600E | < 2.0 |

| SW48 | Colorectal Carcinoma | - | < 2.0 |

Data is derived from studies on the effects of this compound on various tumor cell lines.[5]

Table 2: Dose-Dependent Induction of Apoptosis by this compound

This table illustrates the percentage of apoptotic cells in a representative cancer cell line (e.g., HCT 116) following treatment with increasing concentrations of this compound for 48 hours, as determined by Annexin V/Propidium Iodide staining and flow cytometry.

| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 0 (Vehicle Control) | 5 ± 1.2 |

| 0.5 | 15 ± 2.5 |

| 1.0 | 35 ± 3.1 |

| 2.5 | 60 ± 4.5 |

| 5.0 | 85 ± 5.3 |

Note: These are representative data. Actual values may vary depending on the cell line and experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating cells, by trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis of ERK Phosphorylation

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if necessary to reduce basal ERK phosphorylation.

-

Treat the cells with different concentrations of this compound for the desired time (e.g., 1-2 hours).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-ERK1/2 and anti-β-actin antibodies for loading controls.

-